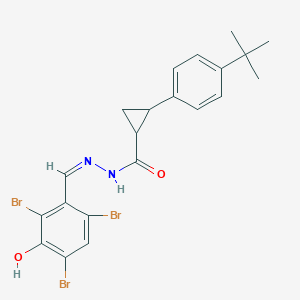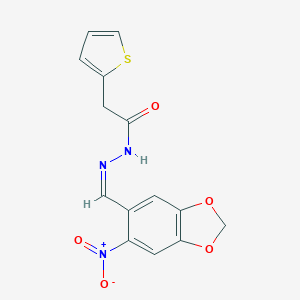![molecular formula C17H23N5O3 B343307 6-amino-1'-tert-butoxycarnonyl-3-methyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine)-5-carbonitrile](/img/structure/B343307.png)
6-amino-1'-tert-butoxycarnonyl-3-methyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine)-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester is a complex heterocyclic compound. This compound is part of the pyrano[2,3-c]pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spiro linkage between pyrano[2,3-c]pyrazole and piperidine rings, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free environments or using green solvents like water or ethanol .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis or ultrasound irradiation to enhance reaction rates and yields. These methods are favored for their efficiency and eco-friendliness, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, malononitrile, and aldehydes. Reaction conditions often involve mild temperatures and the use of catalysts like InCl3 or nano-eggshell/Ti(IV) to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of human Chk1 kinase by binding to its active site, thereby interfering with cell cycle progression and inducing apoptosis in cancer cells . The spiro linkage and functional groups present in the compound contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in biological activity and chemical reactivity.
Spiro-pyrano[2,3-c]pyrazole derivatives: Similar to the target compound but with different spiro linkages or functional groups.
Uniqueness
The uniqueness of 3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester lies in its specific spiro linkage and the presence of multiple functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H23N5O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 6-amino-5-cyano-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,4//'-piperidine]-1//'-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-10-12-14(21-20-10)24-13(19)11(9-18)17(12)5-7-22(8-6-17)15(23)25-16(2,3)4/h5-8,19H2,1-4H3,(H,20,21) |
InChI Key |
GNWFOWHWMFZXJO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B343224.png)
![2-(2,5-dichlorophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B343225.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-methoxybenzamide](/img/structure/B343226.png)
![4-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343227.png)
![8-(3-Pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B343231.png)

![4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate](/img/structure/B343233.png)
![2-(4-tert-butylphenyl)-N'-[(E)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropane-1-carbohydrazide](/img/structure/B343237.png)
![N'-[(Z)-(2,3-dibromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-thiophen-2-ylacetohydrazide](/img/structure/B343238.png)
![[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B343239.png)

![N'-[(Z)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B343243.png)
![methyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343246.png)
![5-amino-2-benzylidene-7-phenyl-6,8-bis(phenylsulfonyl)-7H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B343247.png)
